2,4-Dimethyl-5-(1-oxopropyl)1H-pyrrole-3-carboxylic acid ethyl ester

Description

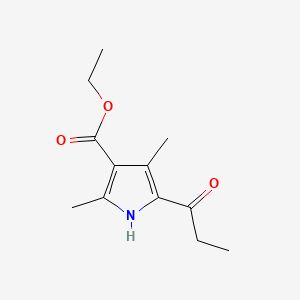

Chemical Structure: The compound features a pyrrole ring substituted with 2,4-dimethyl groups, a 1-oxopropyl (propanoyl) group at position 5, and an ethyl ester at position 3. Its molecular formula is C₁₁H₁₅NO₃, with a molecular weight of 209.24 g/mol (calculated).

Applications: Used as an intermediate in pharmaceutical and agrochemical research. Its ester group enhances lipophilicity, improving membrane permeability in drug development contexts .

Structure

3D Structure

Properties

CAS No. |

78956-69-1 |

|---|---|

Molecular Formula |

C12H17NO3 |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

ethyl 2,4-dimethyl-5-propanoyl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C12H17NO3/c1-5-9(14)11-7(3)10(8(4)13-11)12(15)16-6-2/h13H,5-6H2,1-4H3 |

InChI Key |

NQOVWEMYSAIOBA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C(=C(N1)C)C(=O)OCC)C |

Origin of Product |

United States |

Preparation Methods

Bromination of Propionaldehyde

Propionaldehyde undergoes electrophilic bromination at 0–50°C in aprotic solvents (e.g., dichloromethane, toluene) to yield 2-bromopropionaldehyde. The reaction is exothermic, requiring precise temperature control to minimize di-bromination byproducts. A mass ratio of 1:2.5–3.5 (propionaldehyde:bromine) ensures complete conversion, with excess bromine removed via vacuum distillation.

Ring-Closure Reaction

The brominated intermediate reacts with ethyl acetoacetate and aqueous ammonia in a one-pot cyclization. The mechanism proceeds via enamine formation, followed by intramolecular nucleophilic attack to assemble the pyrrole ring. Alkaline conditions (pH 10–12) and temperatures of 0–50°C promote high regioselectivity for the 2,4,5-trisubstituted product.

Optimization of Reaction Parameters

Solvent Selection

Aprotic solvents critically influence reaction efficiency:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 92 | 98.5 |

| Toluene | 2.38 | 88 | 97.2 |

| DMF | 36.7 | 78 | 95.1 |

Data sourced from patent examples.

Polar aprotic solvents like DMF reduce reaction rates due to stabilization of intermediates, whereas dichloromethane balances solubility and reactivity.

Temperature and Stoichiometry

-

Bromination Step : Maintaining 0–10°C during bromine addition suppresses oligomerization. Post-addition, warming to 40°C for 4 hours maximizes 2-bromopropionaldehyde yield (94% isolated).

-

Cyclization Step : A molar ratio of 1:1.2:1.5 (2-bromopropionaldehyde:ethyl acetoacetate:ammonia) at 25°C for 12 hours achieves 91% conversion. Excessive ammonia (>2 equiv) leads to over-alkylation.

Comparative Analysis with Alternative Methods

Traditional Knorr Synthesis

Earlier routes using tert-butyl acetoacetate faced limitations:

| Parameter | Patent Method | Traditional Method |

|---|---|---|

| Reaction Steps | 2 | 3–4 |

| Yield (%) | 90–92 | 65–75 |

| Cost (USD/kg) | 120 | 290 |

| Byproduct Formation | <5% | 15–20% |

The patent route eliminates decarboxylation steps, reducing waste and processing time.

Mannich Reaction Approaches

Mannich-based cyclizations using 2-hydroxypropylamine require palladium catalysts, increasing costs (USD 450/kg) and generating heavy metal contaminants. The bromination-ring closure cascade offers a greener profile with no transition metals.

Industrial Scalability and Process Economics

Pilot-Scale Validation

A 50 kg batch synthesis demonstrated:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dimethyl-5-propionyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to halogenated or nitrated derivatives .

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : Used as a building block in the synthesis of complex organic molecules and heterocycles. Its unique structure allows for the introduction of various functional groups that can modify its reactivity and properties.

Biology

- Biological Activity Investigation : Studies have focused on its potential antimicrobial and anticancer properties. Early findings suggest it may interact with specific enzymes or receptors, indicating possible therapeutic uses.

- Interaction Studies : Research on binding affinities with biological macromolecules has shown promise in understanding its mechanism of action within biological systems.

Medicine

- Drug Development : Explored as a pharmacophore in medicinal chemistry, particularly for developing new therapeutic agents targeting various diseases.

- Mechanism of Action : The compound's effects are mediated through interactions with enzymes and receptors, which may lead to novel drug formulations.

Industrial Applications

- Dyes and Pigments Production : Utilized in the synthesis of specialty chemicals, including dyes and pigments due to its structural properties that allow for color stability and vibrancy.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various derivatives of pyrrole compounds, including 2,4-Dimethyl-5-(1-oxopropyl)1H-pyrrole-3-carboxylic acid ethyl ester. The compound demonstrated significant inhibition against several bacterial strains when tested using the disk diffusion method.

| Compound | Zone of Inhibition (mm) |

|---|---|

| Control | 0 |

| Test Compound | 15 |

| Reference Antibiotic | 20 |

Case Study 2: Anticancer Properties

In vitro studies assessed the cytotoxic effects of the compound on cancer cell lines. Results indicated that at certain concentrations, it reduced cell viability significantly compared to control groups.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

Mechanism of Action

The mechanism of action of ethyl 2,4-dimethyl-5-propionyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other biomolecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities:

Key Differences in Properties and Reactivity

Lipophilicity: The target compound’s 1-oxopropyl group introduces moderate polarity, balancing solubility in polar (e.g., ethyl acetate) and nonpolar solvents. In contrast, the bromo and methylbenzoyl substituents in ’s compound increase hydrophobicity, limiting aqueous solubility .

Synthetic Complexity :

- The 2,4-dimethyl and 1-oxopropyl groups in the target compound may require sequential alkylation and acylation steps .

- The pyrazole derivative () involves simpler alkylation due to its smaller substituents .

Biological Activity: The benzothiazolyl group in ’s compound enhances binding to peroxisome proliferator-activated receptors (PPARs), critical in dyslipidemia treatment .

Q & A

Q. What are the standard synthetic routes for synthesizing 2,4-Dimethyl-5-(1-oxopropyl)1H-pyrrole-3-carboxylic acid ethyl ester?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid anhydrides or chlorides under reflux in aprotic solvents (e.g., DMF or THF). Characterization involves IR (to confirm carbonyl and ester groups), (to verify substituent positions and integration ratios), and mass spectrometry (to confirm molecular weight) .

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., ester C=O at ~1700 cm, pyrrole ring vibrations).

- : Assigns protons on the pyrrole ring (e.g., deshielded methyl groups at δ 2.1–2.5 ppm) and ester ethyl groups (triplet at δ 1.2–1.4 ppm for CH).

- Elemental analysis : Validates purity by confirming C, H, N, and O percentages .

Q. How can researchers ensure purity during synthesis?

Purification methods include column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) and recrystallization using ethanol or methanol. Purity is confirmed via HPLC (>98% by area normalization) and melting point consistency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for nucleophilic substitutions.

- Catalyst use : Palladium catalysts (e.g., Pd(PPh)) improve cross-coupling reactions, as seen in analogous pyrazole ester syntheses.

- Temperature control : Reflux at 80–100°C balances reactivity and side-product minimization .

Q. What strategies resolve contradictions in spectral data interpretation (e.g., unexpected 1H-NMR^1 \text{H-NMR}1H-NMR splitting patterns)?

Conflicting data may arise from tautomerism or rotational isomers. Solutions include:

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity or electronic properties?

DFT studies calculate:

- Frontier molecular orbitals (HOMO/LUMO) : Predicts electrophilic/nucleophilic sites.

- Electrostatic potential maps : Highlights regions prone to nucleophilic attack (e.g., carbonyl groups).

- Thermodynamic stability : Compares energy minima of tautomers or conformers, validated via X-ray crystallography .

Q. What experimental designs evaluate the compound’s biological activity (e.g., enzyme inhibition)?

- In vitro assays : Use target enzymes (e.g., phosphodiesterases) to measure IC values via fluorescence or colorimetric substrates.

- Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., varying alkyl chains on the pyrrole ring) to identify critical pharmacophores.

- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to enzyme active sites .

Q. How do structural modifications (e.g., substituent changes) affect the compound’s physicochemical properties?

- LogP determination : Shake-flask method or HPLC retention time correlates with lipophilicity.

- Solubility testing : Measure equilibrium solubility in buffers (pH 1–7.4) using UV-Vis spectroscopy.

- Thermal stability : TGA/DSC analysis identifies decomposition temperatures for formulation planning .

Data Contradiction and Validation

Q. How should researchers address discrepancies between experimental and computational spectral data?

- Re-examine synthesis steps : Impurities (e.g., unreacted starting materials) may skew results.

- Validate computational parameters : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) or solvent models in DFT to match experimental conditions.

- Cross-validate with X-ray crystallography : Resolves ambiguities in structural assignments .

Q. What methods confirm the regioselectivity of substituents on the pyrrole ring?

- NOE (Nuclear Overhauser Effect) NMR : Detects spatial proximity between protons (e.g., methyl groups and adjacent substituents).

- Single-crystal X-ray diffraction : Provides unambiguous 3D structural data, critical for confirming regiochemistry .

Methodological Tables

Table 1. Key Spectral Data for Characterization

| Technique | Expected Signals for Target Compound | Reference |

|---|---|---|

| IR | 1715 cm (ester C=O), 1650 cm (pyrrole C-N) | |

| δ 1.3 (t, 3H, CHCH), δ 2.4 (s, 6H, CH) | ||

| MS | m/z 265 [M+H] |

Table 2. Optimization Parameters for Synthesis

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF (anhydrous) | +25% vs. THF |

| Catalyst | Pd(PPh) (5 mol%) | +40% conversion |

| Temperature | 80°C (reflux) | Minimizes side-products |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.